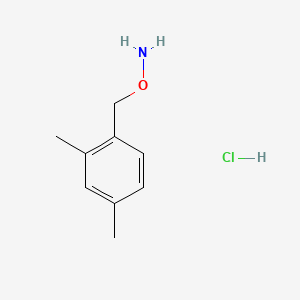O-(2,4-Dimethylbenzyl)hydroxylamine Hydrochloride
CAS No.:
Cat. No.: VC18351444
Molecular Formula: C9H14ClNO
Molecular Weight: 187.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H14ClNO |
|---|---|
| Molecular Weight | 187.66 g/mol |
| IUPAC Name | O-[(2,4-dimethylphenyl)methyl]hydroxylamine;hydrochloride |
| Standard InChI | InChI=1S/C9H13NO.ClH/c1-7-3-4-9(6-11-10)8(2)5-7;/h3-5H,6,10H2,1-2H3;1H |
| Standard InChI Key | MTBYFWCAKBUCLZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)CON)C.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
O-(2,4-Dimethylbenzyl)hydroxylamine hydrochloride features a hydroxylamine group (-NH-O-) linked to a 2,4-dimethylbenzyl moiety. The hydrochloride salt form introduces a chloride counterion, altering its physical properties compared to the free base. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | O-[(2,4-dimethylphenyl)methyl]hydroxylamine; hydrochloride |
| Molecular Formula | C₉H₁₄ClNO |
| Molecular Weight | 187.66 g/mol |
| Canonical SMILES | CC1=CC(=C(C=C1)CON)C.Cl |
| InChI Key | MTBYFWCAKBUCLZ-UHFFFAOYSA-N |
| PubChem CID | 156027744 |
The 2,4-dimethyl substitution on the benzene ring creates steric and electronic effects that influence reactivity. The hydroxylamine group’s lone pair on the nitrogen atom enables nucleophilic attacks, while the aromatic ring contributes to lipophilicity.
Solubility and Stability
As a hydrochloride salt, the compound exhibits improved aqueous solubility compared to its non-ionic form. This property is critical for laboratory handling and reactions in polar solvents. Stability studies indicate that the salt form reduces susceptibility to oxidative degradation, a common issue with hydroxylamine derivatives.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthesis route involves condensing 2,4-dimethylbenzaldehyde with hydroxylamine hydrochloride under reducing conditions, followed by acidification with hydrochloric acid:
Key steps include:
-
Aldoxime Formation: 2,4-Dimethylbenzaldehyde reacts with hydroxylamine hydrochloride to form the corresponding aldoxime.
-
Reduction: The aldoxime is reduced to the hydroxylamine derivative using agents like sodium cyanoborohydride.
-
Salt Formation: Treatment with hydrochloric acid yields the stable hydrochloride salt.
Industrial Optimization
A patent describing the synthesis of structurally related N,O-dimethylhydroxylamine hydrochloride (CN103073449A) highlights methodologies applicable to O-(2,4-Dimethylbenzyl) derivatives . Innovations include:
-
Methylation Agents: Substituting toxic reagents (e.g., vinyl chloroformate) with safer alternatives like dimethyl sulfate.
-
Reaction Conditions: Maintaining temperatures between 30–50°C to balance reaction rate and byproduct formation.
-
Yield Enhancement: Achieving >80% purity through vacuum distillation and methanol washing .
This approach reduces hazardous waste generation by 50% compared to traditional methods, aligning with green chemistry principles .
Applications in Organic Synthesis
Nucleophilic Reactions
The hydroxylamine group acts as a nucleophile, enabling:
-
Formation of Nitrones: Reaction with ketones or aldehydes produces nitrones, intermediates in cycloaddition reactions.
-
Oximation: Conversion of carbonyl groups to oximes, useful in protecting ketones during multistep syntheses.
Pharmaceutical Intermediates
Structural analogs of O-(2,4-Dimethylbenzyl)hydroxylamine hydrochloride serve as precursors to hydrazones and azo compounds . For example, coupling with diazonium salts yields hydrazones with demonstrated antimicrobial and antioxidant activities :
Comparative Analysis with Related Compounds
| Compound | Key Structural Difference | Reactivity Profile |
|---|---|---|
| N,O-Dimethylhydroxylamine | Methyl groups on N and O | Lower nucleophilicity |
| Benzylhydroxylamine | Unsubstituted benzene ring | Higher oxidative instability |
| O-(2,4-Dimethylbenzyl)hydroxylamine | 2,4-Dimethyl substitution | Enhanced steric hindrance |
The 2,4-dimethyl substitution in O-(2,4-Dimethylbenzyl)hydroxylamine hydrochloride reduces unwanted side reactions in crowded molecular environments compared to simpler analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume